molecular formula C22H24N2O3S2 B2482748 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzenesulfonamide CAS No. 954672-12-9

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzenesulfonamide

Cat. No.: B2482748
CAS No.: 954672-12-9
M. Wt: 428.57
InChI Key: ZRIXUQQZNWNPIC-UHFFFAOYSA-N
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C22H24N2O3S2 and its molecular weight is 428.57. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Research

Compounds related to "N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzenesulfonamide" have been investigated for their pharmacological properties, such as antihypertensive and diuretic activities. For instance, a study by Rahman et al. (2014) synthesized a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl), substituted benzene sulfonamide derivatives, evaluating them for diuretic, antihypertensive, and anti-diabetic activities in rats. These compounds could serve as a basis for developing new therapeutic agents for cardiovascular and metabolic disorders (Rahman et al., 2014).

Molecular Imaging and Fluorescence

Isoquinoline derivatives have been explored for their use in molecular imaging, particularly involving zinc(II) ions. Kimber et al. (2003) described the synthesis and spectroscopic analysis of methoxy isomers related to isoquinoline, which exhibited bathochromic shifts upon zinc(II) ion addition, indicating potential applications in fluorescence-based imaging and sensing (Kimber et al., 2003).

Chemical Synthesis and Catalysis

Isoquinoline compounds have been used in chemical synthesis, such as in the cyanation of chelation-assisted C-H bonds. A study by Chaitanya et al. (2013) demonstrated a rhodium-catalyzed cyanation process using an isoquinoline sulfonamide derivative, showcasing the utility of such compounds in organic synthesis and the development of new chemical methodologies (Chaitanya et al., 2013).

Environmental Monitoring

Isoquinoline derivatives have also been employed in environmental monitoring, particularly in the detection of pharmaceuticals in industrial waste streams. A study by Deegan et al. (2011) developed a method using SPE-LC-MS/MS for the determination of active pharmaceutical ingredients in wastewater, highlighting the role of such compounds in environmental science and pollution control (Deegan et al., 2011).

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S2/c1-27-20-6-8-21(9-7-20)29(25,26)23-14-22(19-11-13-28-16-19)24-12-10-17-4-2-3-5-18(17)15-24/h2-9,11,13,16,22-23H,10,12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRIXUQQZNWNPIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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